1-[(1-Methoxypropan-2-yl)amino]propan-2-ol
Description
1-[(1-Methoxypropan-2-yl)amino]propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted with a 1-methoxypropan-2-ylamino group. The compound features both hydroxyl (-OH) and secondary amine (-NH-) functional groups, with a methoxy (-OCH₃) group branching from the amino substituent.
This compound is primarily used in laboratory settings for chemical synthesis, as indicated by its classification under ethers and amino alcohols in supplier catalogs . Its safety profile highlights acute oral toxicity (Category 4), skin irritation, and respiratory hazards, necessitating careful handling .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-10-3)8-4-7(2)9/h6-9H,4-5H2,1-3H3 |
InChI Key |
USPMIQWZHNWVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol can be synthesized through a multi-step process involving the reaction of 1-methoxypropan-2-amine with propylene oxide under controlled conditions. The reaction typically requires a catalyst such as a strong acid or base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted amines and alcohols.
Scientific Research Applications
1-[(1-Methoxypropan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or cellular functions.
Comparison with Similar Compounds
Beta-Adrenergic Antagonists (Beta Blockers)
Beta blockers like metoprolol and bisoprolol share the propanolamine backbone but differ in substituents and pharmacological activity:
| Compound | Substituents | Key Functional Groups | Primary Use | Hazards/Notes |
|---|---|---|---|---|
| 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol | 1-Methoxypropan-2-ylamino group | Secondary alcohol, amine | Lab synthesis | H302, H315, H319 (acute toxicity) |
| Metoprolol | 4-(2-Methoxyethyl)phenoxy, isopropylamino | Aromatic ether, secondary amine | Antihypertensive, β₁-blocker | Prescription drug, low acute toxicity |
| Bisoprolol fumarate | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy, isopropylamino | Ether, secondary amine | Cardiovascular therapy | Regulated pharmaceutical use |
- Structural Contrast: Unlike beta blockers, 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol lacks aromatic or phenoxy groups, which are critical for adrenoceptor binding in drugs like metoprolol .
Nadolol and Analogues
Nadolol (CAS 42200-33-9) is a non-selective β-blocker with a naphthalenyloxy substituent. Its larger aromatic system enhances lipophilicity and receptor affinity compared to the methoxypropan-2-ylamino group in the target compound .
Ether-Functionalized Propanols
Dipropylene Glycol Monomethyl Ether (CAS 20324-33-8)
| Compound | Molecular Formula | Functional Groups | Applications | Hazards |
|---|---|---|---|---|
| 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol | ~C₈H₁₉NO₂ | Alcohol, amine, methoxy | Lab chemical synthesis | Acute toxicity (oral, dermal) |
| Dipropylene glycol monomethyl ether | C₁₀H₂₂O₄ | Ether, alcohol | Industrial solvent | H302, H315, H319 (similar hazards) |
- Key Difference: The amino group in the target compound introduces reactivity distinct from the ether-dominated dipropylene glycol derivative .
1-Methoxy-2-Propanol (CAS 107-98-2)
This simpler ether-alcohol lacks the amino group, making it less reactive but widely used as a solvent. Its lower molecular weight (C₄H₁₀O₂) and higher volatility contrast with the target compound’s structural complexity .
Research Compounds with Amino-Alcohol Motifs
- 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol (CAS 1314909-42-6): Features an ethoxy-linked amino alcohol structure. Unlike the target compound, it is used in peptide synthesis due to its hydrophilic properties .
Biological Activity
1-[(1-Methoxypropan-2-yl)amino]propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol is C7H17NO2. It features a methoxy group and an amino group, which are crucial for its biological interactions. The compound's structural characteristics contribute to its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds structurally related to 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol exhibit varying degrees of antimicrobial activity. For instance, studies on related aminopropanols have shown moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM . This suggests that 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol could possess similar properties, warranting further investigation.
The mechanism of action for this compound is believed to involve its interaction with specific biomolecules, potentially acting as a nucleophile or electrophile. This interaction can lead to covalent modifications of target proteins, altering their function and contributing to the compound's biological effects .
Case Studies
Several studies have explored the biological implications of related compounds:
- Antimalarial Activity : A study demonstrated that structurally similar compounds showed moderate antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum .
- Toxicity Assessments : Investigations into the toxicity of similar chemical structures have highlighted the importance of functional groups in determining biological activity and safety profiles .
Data Table: Biological Activity Overview
| Activity Type | Related Compound | IC50 (μM) | Target Organism |
|---|---|---|---|
| Antimalarial | 2-Aminopropan-1-ol | ≤25 | Plasmodium falciparum |
| Antimicrobial | Various aminopropanols | 11.3 - 25.9 | P. falciparum |
| Toxicity | Various related structures | Varies | Soil microorganisms |
Synthesis and Applications
The synthesis of 1-[(1-Methoxypropan-2-yl)amino]propan-2-ol can be achieved through various chemical reactions involving propanol derivatives and amines. Its potential applications extend beyond antimalarial properties; it may serve as a precursor in drug development due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
